Eipna-13C3 is classified as an N-nitroso derivative of an amine. N-nitrosamines are typically formed through the reaction of secondary or tertiary amines with nitrous acid or nitrosating agents, commonly found in various industrial processes. This compound has garnered attention due to its association with various health risks, particularly in the context of pharmaceutical impurities and environmental contamination.
The synthesis of Eipna-13C3 can be achieved through several methods, primarily involving the nitrosation of corresponding amines. The general approach includes:
The synthesis process requires precise handling due to the potential formation of hazardous by-products. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Eipna-13C3 possesses a molecular structure characterized by a nitrogen atom bonded to a carbon chain, which includes three carbon atoms (hence "C3"). The structural formula can be represented as follows:
This indicates that the compound contains three carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The molecular weight of Eipna-13C3 is approximately 74.09 g/mol. Its structural characteristics contribute significantly to its chemical behavior and interactions in biological systems.
Eipna-13C3 can undergo various chemical reactions typical for N-nitrosamines:
The reactivity profile of Eipna-13C3 necessitates careful handling in laboratory settings due to its potential to induce mutagenic effects. Studies often utilize spectroscopic methods to elucidate reaction mechanisms involving this compound.
Eipna-13C3 exerts its effects primarily through metabolic activation within biological systems. Upon ingestion or exposure, it can be converted into more reactive species that interact with nucleophiles in DNA or proteins.
Research indicates that N-nitrosamines like Eipna-13C3 may lead to the formation of DNA adducts, which are critical events in the initiation of carcinogenesis. The specific pathways involved include:
Eipna-13C3 is primarily utilized in research settings focused on toxicology and pharmacology. Its applications include:
The synthesis of isotopically labeled nitrosamines like Eipna-¹³C₃ (N-ethyl-N-isopropylnitrosamine-¹³C₃) requires precise strategies to ensure site-specific ¹³C incorporation while maintaining structural integrity. For asymmetric nitrosamines, isotopic labeling focuses on three critical sites: the N-nitroso group carbon and two alkyl chain carbons adjacent to nitrogen. Key methodologies include:
A critical challenge is the rotameric stability of asymmetric nitrosamines. As confirmed by NMR studies, compounds like N-nitrosomethylethylamine exist as stable cis/trans rotamers due to restricted N–N bond rotation, influencing the distribution of isotopic labels in the final product [5].
Table 1: Isotope Incorporation Strategies for Nitrosamine Derivatives
Strategy | Isotope Source | Specificity | Rotameric Impact |
---|---|---|---|
Precursor-Directed | ¹³C-Alkyl halides | High | Preserves ratio (e.g., 80:20) |
Post-Modification | Na¹³NO₂ | Moderate | May alter equilibrium |
Enzymatic Assembly | ¹³C-IPP/DMAPP | Very High | Minimized |
The synthesis of Eipna-¹³C₃ employs a three-step pathway to incorporate ¹³C at the nitrosyl carbon and the α-carbons of ethyl and isopropyl groups:
Critical Side Reaction:Nitrosation of primary amines generates diazonium species, leading to alkyl-¹³C-alcohols that contaminate the product. This necessitates extracting unreacted amines prior to nitrosation. Yield optimization achieves ~78% with isotopic purity >99% [2].
Heterocyclic amines pose challenges due to ring strain and competing decomposition. For Eipna-¹³C₃, optimization focuses on:
Table 2: Optimization Parameters for ¹³C₃ Labeling Efficiency
Parameter | Optimal Condition | Efficiency Gain | Analytical Method |
---|---|---|---|
Temperature | −20°C | 20% increase | ¹³C-NMR multiplet |
Catalyst | Transaminase ASN-041 | 35% increase | Chiral HPLC |
Solvent Polarity | Low (ε = 8.93) | 15% increase | LC–MS isotopologue |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4